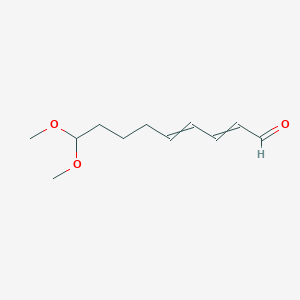
9,9-Dimethoxynona-2,4-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethoxynona-2,4-dienal is an organic compound with the molecular formula C11H18O3 It is a type of dienal, which means it contains two double bonds in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethoxynona-2,4-dienal typically involves the use of acetylenes and acrolein. One common method is the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method involves the catalytic isomerization of alkynes to produce the desired dienal compound.
Industrial Production Methods
the principles of green chemistry, such as waste prevention, atom efficiency, and the use of renewable raw materials, are often applied in the industrial synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dimethoxynona-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium (Pd) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
9,9-Dimethoxynona-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 9,9-Dimethoxynona-2,4-dienal involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 9,9-Dimethoxynona-2,4-dienal include:
2,4-Hexadienal: A dienal with a shorter carbon chain.
2,4-Decadienal: A dienal with a longer carbon chain.
2,4-Nonadienal: A dienal with a similar carbon chain length but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which includes two methoxy groups at the 9th position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other dienals .
Eigenschaften
CAS-Nummer |
185139-22-4 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
9,9-dimethoxynona-2,4-dienal |
InChI |
InChI=1S/C11H18O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI-Schlüssel |
BDKUMNQSPMMXTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCC=CC=CC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
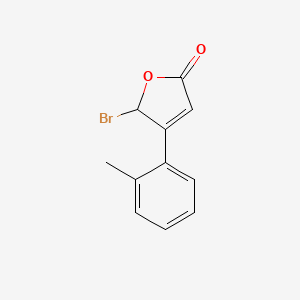
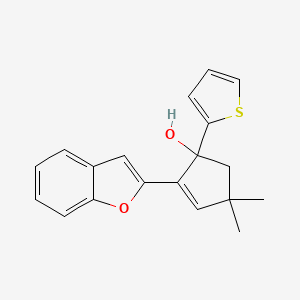
![Benzene, [3-(2-propenyl)-1-octynyl]-](/img/structure/B14254753.png)
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
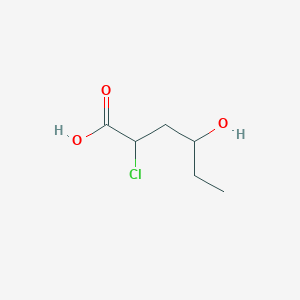

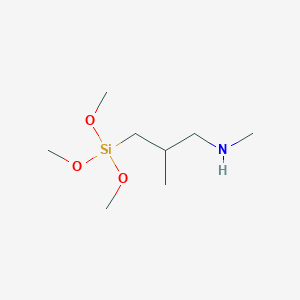
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)
![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
